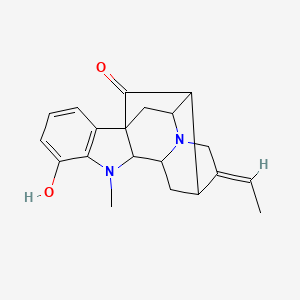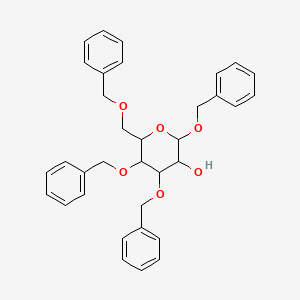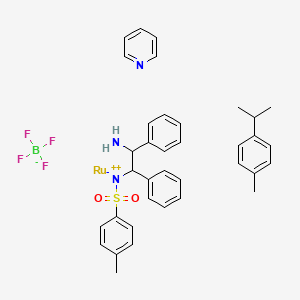
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with various ligands, making it a subject of interest in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate typically involves the coordination of ruthenium with the respective ligands. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield new organometallic compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer and stabilize reaction intermediates .
Biology and Medicine
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound can interact with other molecules through coordination bonds, electron transfer, and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ruthenium-based organometallic complexes with different ligands. Examples include:
- (1R,2R)-2-amino-1,2-diphenylethyl-(4-toluenesulfonyl)amido-(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate .
- Other ruthenium complexes with varying ligand structures .
Uniqueness
What sets (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate apart is its specific combination of ligands, which can impart unique electronic and steric properties, making it particularly effective in certain catalytic and material science applications .
Eigenschaften
Molekularformel |
C36H40BF4N3O2RuS |
|---|---|
Molekulargewicht |
766.7 g/mol |
IUPAC-Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1-5H;;/q-1;;;-1;+2 |
InChI-Schlüssel |
JXYHWMWYOCFNBE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Verwandte CAS-Nummern |
1192483-28-5 1192483-15-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


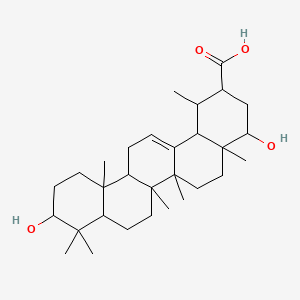
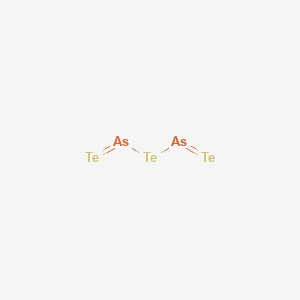
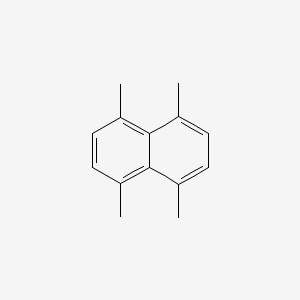
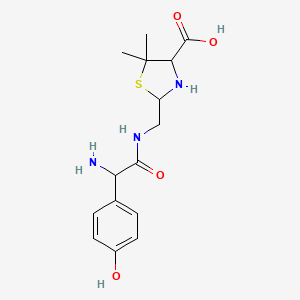

![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
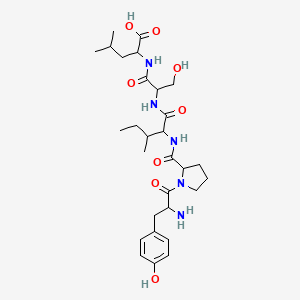
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)


![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
